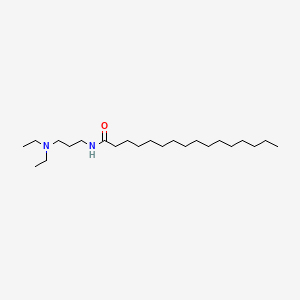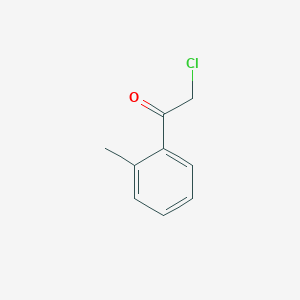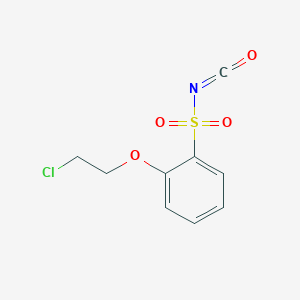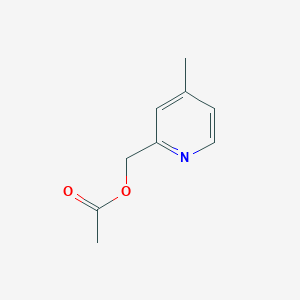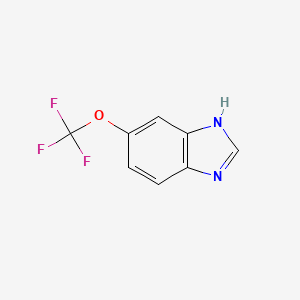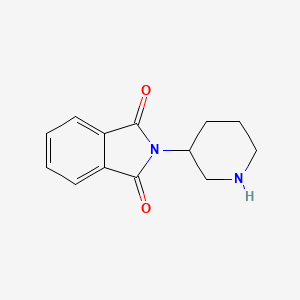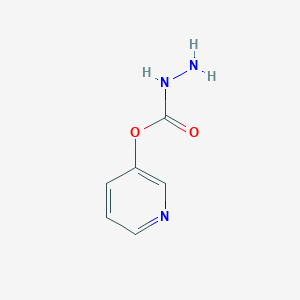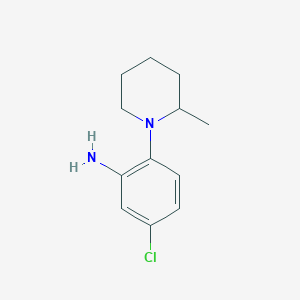
5-Chloro-2-(2-methylpiperidin-1-yl)aniline
Übersicht
Beschreibung
5-Chloro-2-(2-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Synthesis Analysis
The synthesis of anilines, including 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, involves several methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . Piperidine derivatives, which are part of the structure of 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, have been synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-methylpiperidin-1-yl)aniline consists of a benzene ring substituted with a chlorine atom and a 2-methylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, such as its melting point, boiling point, and density, are not explicitly stated in the available resources .Wissenschaftliche Forschungsanwendungen
Luminescent Materials
Research on tetradentate bis-cyclometalated platinum complexes involving aniline derivatives has shown promising applications in luminescent materials. These compounds exhibit high quantum yields and are used in organic light-emitting diode (OLED) devices, demonstrating the potential of aniline derivatives in the development of advanced luminescent materials (Vezzu et al., 2010).
Crystal Engineering
Anilic acids and dipyridyl compounds have been used in crystal engineering to form complexes with distinct stacking arrangements and hydrogen bonding patterns. This research demonstrates the utility of aniline derivatives in the synthesis of materials with tailored structural properties (Zaman et al., 2001).
Environmental Remediation
The ozonation of anilines, which serve as archetypes for aromatic amines, has been studied for environmental remediation purposes. These compounds are efficiently degraded by ozone, suggesting potential pathways for the bioremediation of pollutants derived from aniline and its derivatives (Tekle-Röttering et al., 2016).
Catalysis
Ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols represents another area of application, highlighting the role of aniline derivatives in catalytic processes that produce biologically and industrially relevant compounds (Koten et al., 1998).
Spectroscopic Studies
The study of 2-chloro-5-methylaniline through spectroscopic methods (FT-IR and FT-Raman) and theoretical calculations highlights the importance of aniline derivatives in understanding molecular vibrations and structural characteristics (Karabacak et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKONGIFFZKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588329 | |
| Record name | 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methylpiperidin-1-yl)aniline | |
CAS RN |
893751-38-7 | |
| Record name | 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



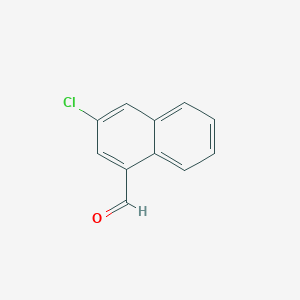
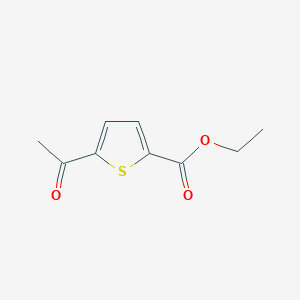
![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)
